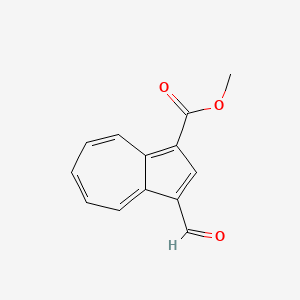
Methyl 3-formylazulene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formylazulene-1-carboxylate is a chemical compound belonging to the azulene family, which is known for its distinctive blue color
Preparation Methods
Methyl 3-formylazulene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where azulene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting intermediate is then esterified with methanol to yield this compound .
Chemical Reactions Analysis
Methyl 3-formylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex azulene derivatives, which are used in the development of organic materials and dyes.
Biology: Azulene derivatives, including methyl 3-formylazulene-1-carboxylate, have shown potential as anti-inflammatory and antimicrobial agents.
Medicine: Research has indicated that azulene derivatives may possess anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials
Mechanism of Action
The mechanism of action of methyl 3-formylazulene-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Methyl 3-formylazulene-1-carboxylate can be compared with other azulene derivatives, such as:
Methyl 3-(benzazol-2-yl)azulene-1-carboxylate: This compound is synthesized from this compound and exhibits similar chemical properties but with additional functional groups that may enhance its biological activity.
2-(3-methoxycarbonylazulen-1-yl)ethynyltriphenylphosphonium bromide:
These comparisons highlight the versatility and potential of this compound as a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
128990-79-4 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 3-formylazulene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-9(8-14)10-5-3-2-4-6-11(10)12/h2-8H,1H3 |
InChI Key |
HYZVHLRYYQSQNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















